molecular formula C13H12O3 B12912044 3-Isobutyryl-2H-cyclohepta[b]furan-2-one CAS No. 819883-99-3

3-Isobutyryl-2H-cyclohepta[b]furan-2-one

Cat. No.: B12912044
CAS No.: 819883-99-3
M. Wt: 216.23 g/mol
InChI Key: VUMKPHHJOTXYAD-UHFFFAOYSA-N
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Description

3-Isobutyryl-2H-cyclohepta[b]furan-2-one (CAS 819883-99-3) is a high-purity chemical building block of significant interest in organic synthesis, particularly for constructing non-benzenoid aromatic systems. This compound, with a molecular formula of C 13 H 12 O 3 and a molecular weight of 216.23 g/mol, belongs to the 2H-cyclohepta[b]furan-2-one class, which are recognized as versatile precursors for azulene derivatives . Its primary research value lies in its role as a key intermediate in the synthesis of complex azulene structures . Azulene derivatives are a prominent class of compounds explored for their unique electronic properties and biological activities. This makes this compound a critical starting material for researchers developing new pharmaceutical candidates and advanced organic materials . Applications stemming from this synthetic pathway include the development of compounds with evaluated antiulcer and antitumor activity, as well as organic functional materials for use in organic field-effect transistors (OFETs) and perovskite solar cells . Key Chemical Identifiers: • CAS Number: 819883-99-3 • Molecular Formula: C 13 H 12 O 3 • Molecular Weight: 216.23 g/mol This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819883-99-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(2-methylpropanoyl)cyclohepta[b]furan-2-one

InChI

InChI=1S/C13H12O3/c1-8(2)12(14)11-9-6-4-3-5-7-10(9)16-13(11)15/h3-8H,1-2H3

InChI Key

VUMKPHHJOTXYAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C2C=CC=CC=C2OC1=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2h Cyclohepta B Furan 2 Ones

Electrophilic Substitution Reactions on the Cyclohepta[b]furan-2-one Ring

The 2H-cyclohepta[b]furan-2-one nucleus is known to undergo electrophilic substitution, with the 3-position being particularly reactive. researchgate.net This reactivity allows for the introduction of a variety of functional groups onto the furanone ring. For instance, reactions with electrophiles like N-iodosuccinimide (NIS) can introduce an iodine atom at the 3-position, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com

The introduction of an isobutyryl group at the 3-position, as in 3-Isobutyryl-2H-cyclohepta[b]furan-2-one, influences the electronic properties of the ring system. The electron-withdrawing nature of the isobutyryl group can modulate the reactivity of the heteroazulene core towards further electrophilic attack. Research into the electrophilic substitution of 3-acyl-2H-cyclohepta[b]furan-2-ones has shown that these compounds can undergo reactions such as chloroacetylation. clockss.org

Nucleophilic Addition and Substitution Processes

Nucleophilic attack is a key transformation pathway for 2H-cyclohepta[b]furan-2-ones. The seven-membered ring of the parent compound is susceptible to nucleophilic addition. mdpi.com In the case of substituted derivatives like this compound, nucleophiles can react at various positions.

The synthesis of the 2H-cyclohepta[b]furan-2-one core itself often involves the reaction of a troponoid, such as 2-chlorotropone (B1584700), with an active methylene (B1212753) compound. clockss.org For example, the reaction of 2-chlorotropone with the sodium salt of diethyl malonate or sodium ethyl acetoacetate (B1235776) leads to the formation of 3-ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-one, respectively. clockss.org These 3-acyl derivatives can then be converted to the unsubstituted parent compound through hydrolysis and subsequent decarboxylation or deacetylation. clockss.org

Furthermore, 8-aryl-2H-cyclohepta[b]furan-2-ones bearing an ester group at the 3-position react with malononitrile (B47326) in the presence of triethylamine (B128534) to yield 2-amino-4-arylazulenes, showcasing a nucleophilic addition and subsequent transformation pathway. nih.gov

Cycloaddition Reactions Involving the 2H-Cyclohepta[b]furan-2-one System

Cycloaddition reactions are a hallmark of the reactivity of 2H-cyclohepta[b]furan-2-ones, providing a powerful tool for the construction of complex polycyclic systems, most notably azulene (B44059) derivatives. mdpi.comresearchgate.net These reactions can be categorized based on the number of π-electrons involved from each reactant.

The [8+2] cycloaddition is a prominent reaction pathway for 2H-cyclohepta[b]furan-2-ones, where the heptafulvene-like system of the cyclohepta[b]furan-2-one acts as the 8π component and an electron-rich alkene serves as the 2π component. mdpi.com This reaction provides a direct route to the azulene skeleton.

With Enol Ethers: 2H-cyclohepta[b]furan-2-ones react with enol ethers at high temperatures (160–190 °C) in aprotic solvents to afford azulene derivatives in moderate to excellent yields. mdpi.com The reaction proceeds through an initial [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation and subsequent elimination of an alcohol to yield the azulene product. mdpi.com

With Enamines: The reaction with enamines is a highly effective method for synthesizing azulene derivatives. mdpi.com The reactivity in these [8+2] cycloadditions is influenced by the substituents on both the 2H-cyclohepta[b]furan-2-one and the enamine. mdpi.com For instance, enamines derived from aldehydes are generally more reactive than those from ketones. mdpi.com

With Acetals: Azulene derivatives can also be synthesized by reacting 2H-cyclohepta[b]furan-2-ones with acetals derived from aldehydes and ketones. These reactions are typically carried out under neat conditions or in aprotic solvents at elevated temperatures (160–190 °C). mdpi.com

With Silyl (B83357) Enol Ethers: A direct synthesis of 2-arylazulenes has been developed through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl enol ethers. rsc.org This method provides moderate to excellent yields of the corresponding azulene derivatives. rsc.org

Reactant TypeReaction ConditionsProduct TypeYield
Enol Ethers160–190 °C, aprotic solventAzulene derivativesModerate to Excellent mdpi.com
EnaminesVaries depending on substratesAzulene derivativesVaries mdpi.com
Acetals160–190 °C, neat or aprotic solventAzulene derivativesNot specified mdpi.com
Silyl Enol EthersNot specified2-ArylazulenesModerate to Excellent rsc.org

This table summarizes the general conditions and outcomes for the [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones.

In addition to [8+2] cycloadditions, other types of cycloadditions have been reported. For example, arylethynyl-2H-cyclohepta[b]furan-2-ones can undergo a formal [2+2] cycloaddition with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). rsc.org Also, depending on the reaction conditions, [4+2] cycloadditions can compete with or be favored over [8+2] cycloadditions. oup.com

Decarboxylation and Rearrangement Phenomena

Decarboxylation is a crucial step in many of the transformation pathways of 2H-cyclohepta[b]furan-2-ones, particularly in the synthesis of azulenes via [8+2] cycloaddition. mdpi.com The initial cycloadduct is often a strained, bridged intermediate that readily loses carbon dioxide to form a more stable system. mdpi.com

For instance, 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one can be hydrolyzed and subsequently decarboxylated using concentrated sulfuric acid to yield the parent 2H-cyclohepta[b]furan-2-one. clockss.org This process is essential for accessing the unsubstituted heterocyclic system from its more readily synthesized 3-substituted derivatives. clockss.org

Rearrangement phenomena have also been observed. For example, in the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene, a kinetically controlled [4+2] cycloadduct can be formed, which upon heating in xylene, rearranges to the thermodynamically more stable [8+2] cycloadduct via a retro-Diels-Alder reaction followed by re-cycloaddition and spontaneous decarboxylation. oup.com

Spectroscopic and Structural Characterization of 2h Cyclohepta B Furan 2 Ones and 3 Isobutyryl Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For a compound like 3-Isobutyryl-2H-cyclohepta[b]furan-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the seven-membered ring, the furanone ring, and the isobutyryl group. The chemical shifts (δ) of the cyclohepta[b]furan-2-one core protons are typically observed in the aromatic region, influenced by the electron-withdrawing nature of the carbonyl group and the electronic characteristics of the fused ring system. The protons of the isobutyryl group would appear in the aliphatic region, with a characteristic septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbonyl carbons of the furanone and the isobutyryl group would resonate at the downfield end of the spectrum (typically δ > 160 ppm). The sp²-hybridized carbons of the fused ring system would appear in the intermediate region, while the sp³-hybridized carbons of the isobutyryl group would be found at the upfield end.

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals proton-proton couplings, helping to establish the connectivity of adjacent protons. In the context of this compound, a COSY experiment would be instrumental in assigning the signals of the protons on the seven-membered ring by showing correlations between neighboring protons. It would also confirm the coupling between the methine and methyl protons of the isobutyryl group.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

Mass Spectrometry (MS) analysis of this compound would reveal its molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for related ketones involve α-cleavage at the carbonyl group, leading to the loss of the isobutyryl group or parts of it.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass. For instance, HRMS analysis of a related compound, 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one, showed an [M+Na]⁺ ion at m/z 363.1375, which was in close agreement with the calculated value of 363.1355 for C₂₄H₂₀O₂Na. mdpi.com

Table 3: Hypothetical HRMS Data for this compound

IonCalculated m/zFound m/z
Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups. Key absorptions would include:

C=O stretching vibrations: Two distinct carbonyl stretching bands would be anticipated, one for the lactone (furanone) carbonyl and another for the ketone carbonyl of the isobutyryl group. These typically appear in the region of 1650-1800 cm⁻¹.

C=C stretching vibrations: Absorptions corresponding to the carbon-carbon double bonds within the fused ring system would be observed in the 1500-1650 cm⁻¹ region.

C-H stretching vibrations: Signals for sp² C-H bonds (above 3000 cm⁻¹) and sp³ C-H bonds (below 3000 cm⁻¹) would also be present.

Table 4: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description
Data not available

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal the planarity of the 2H-cyclohepta[b]furan-2-one core and the orientation of the 3-isobutyryl substituent relative to the ring system. Studies on related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have utilized X-ray crystallography to elucidate their molecular structures in the solid state. mdpi.com

Table 5: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaData not available
Formula weightData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Theoretical and Computational Studies on 2h Cyclohepta B Furan 2 One Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the electronic structure and molecular geometry of 2H-cyclohepta[b]furan-2-one and its derivatives. For a series of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, calculations performed at the B3LYP/6-31+G* level have been instrumental in optimizing their ground-state geometries. mdpi.com These theoretical calculations provide a detailed picture of the planarity and bond characteristics of the fused ring system, which are crucial for understanding their electronic properties.

The introduction of various substituents, such as aryl groups, at the 3- and 8-positions has been shown to significantly influence the electronic properties of the core 2H-cyclohepta[b]furan-2-one (CHF) structure. mdpi.comresearchgate.net Theoretical calculations, in conjunction with experimental data from single-crystal X-ray crystallography, have confirmed the structural impact of these substitutions. mdpi.com For instance, the planarity of the molecule can be affected by the nature and position of the substituent, which in turn alters the extent of π-conjugation. Similar theoretical approaches have been used to study ethynylated and cyanovinyl-substituted 2H-cyclohepta[b]furan-2-ones, providing insights into their molecular framework. researchgate.netnih.gov

Investigation of HOMO and LUMO Energy Levels and Their Modulation by Substituents

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior and reactivity of molecules. For 2H-cyclohepta[b]furan-2-one analogues, the energy levels of these orbitals are heavily influenced by the nature of the substituents attached to the main ring system. mdpi.com

DFT calculations have shown that introducing aryl groups at the 3- and 8-positions can modulate the HOMO and LUMO energy levels. mdpi.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl substituents have predictable effects. EDGs tend to raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy level, enhancing its electron-accepting capability. mdpi.com This tuning of the HOMO-LUMO gap has profound implications for the molecule's optical and electrochemical properties. For example, in 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, the substitution of aryl groups extends the conjugated system, which leads to a bathochromic (red) shift in the absorption maxima observed in UV/Vis spectroscopy. mdpi.comresearchgate.net

Analysis of Intramolecular Charge-Transfer (ICT) Interactions

Intramolecular charge-transfer (ICT) is a key phenomenon in many functional organic molecules, and it has been extensively studied in derivatives of 2H-cyclohepta[b]furan-2-one. researchgate.netnih.gov These studies often involve creating donor-acceptor systems within a single molecule. The 2H-cyclohepta[b]furan-2-one moiety can act as an electron-donating part, which is then connected to a strong electron-accepting group.

For example, the reaction of ethynylated 2H-cyclohepta[b]furan-2-ones with tetracyanoethylene (B109619) (TCNE) leads to the formation of 1,1,4,4-tetracyanobutadienyl (TCBD) chromophores. nih.gov In these derivatives, significant ICT interactions occur between the electron-rich 2H-cyclohepta[b]furan-2-one ring and the electron-deficient TCBD moiety. These interactions were investigated using both UV/Vis spectroscopy and theoretical calculations. researchgate.netnih.gov Similarly, cyanovinyl-substituted 2H-cyclohepta[b]furan-2-ones exhibit ICT characteristics that have been analyzed through computational and spectroscopic methods. researchgate.net The introduction of aryl groups at both the 3- and 8-positions has also been shown to influence the electronic properties, resulting in distinct optical behaviors that can be partly attributed to charge-transfer characteristics. mdpi.com

Redox Properties and Electrochemical Behavior via Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

The redox properties of 2H-cyclohepta[b]furan-2-one analogues have been systematically investigated using electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). mdpi.comresearchgate.netnih.gov These studies reveal how the molecular structure, particularly the nature of substituents, affects the oxidation and reduction potentials of the compounds.

For 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, CV and DPV analyses showed that the compounds exhibit irreversible redox waves. mdpi.com This indicates the formation of unstable cationic and anionic species upon oxidation and reduction, respectively. The redox potentials were found to be dependent on the electronic nature of the aryl substituents, a finding that correlates well with the HOMO and LUMO energy levels predicted by DFT calculations. mdpi.com

In the case of TCBD derivatives of 2H-cyclohepta[b]furan-2-one, the redox behavior is characterized by multistep electrochemical reduction properties. researchgate.netnih.gov The number of reduction steps is dependent on the number of TCBD units present in the molecule. Furthermore, a significant color change was observed under electrochemical reduction conditions, highlighting the strong coupling between the electronic and optical properties of these molecules. researchgate.netnih.gov The redox behavior of various other derivatives, including those with cyanovinyl groups, has also been examined, demonstrating the versatility of the 2H-cyclohepta[b]furan-2-one scaffold in creating electroactive materials. researchgate.net

Derivatives and Analogues of 2h Cyclohepta B Furan 2 One: Synthesis and Modified Properties

Synthesis of Aryl-Substituted 2H-Cyclohepta[b]furan-2-ones

The introduction of aryl groups into the 2H-cyclohepta[b]furan-2-one (CHF) scaffold is a key strategy for modifying its chemical and physical properties. A prevalent method for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an effective means to form carbon-carbon bonds between an organoboron compound and a halide or triflate.

For instance, 8-aryl-CHFs have been synthesized from an 8-trifluoromethanesulfonyl-CHF precursor. researchgate.net This precursor is prepared by reacting 8-hydroxy-CHF with trifluoromethanesulfonic anhydride. researchgate.net The subsequent Suzuki-Miyaura coupling with various arylboronic acids yields the desired 8-aryl-substituted products. researchgate.net

Furthermore, a one-pot procedure has been developed for the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com This method involves a sequential process of iodination followed by a Suzuki-Miyaura coupling reaction, allowing for the introduction of aryl groups at both the 3- and 8-positions of the CHF core. mdpi.com The reaction of 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one, for example, is achieved by first treating the starting material with N-iodosuccinimide to introduce an iodine atom, which then undergoes the palladium-catalyzed cross-coupling with phenylboronic acid. mdpi.com

Another approach to aryl-substituted CHFs involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl (B83357) enol ethers, which directly yields 2-arylazulenes, demonstrating the utility of CHFs as precursors to other important classes of compounds. rsc.org

Cyanovinyl and Other Functional Group Derivatizations

Beyond aryl substitution, the functionalization of the 2H-cyclohepta[b]furan-2-one ring with other groups, such as cyanovinyl moieties, has been explored to further tune its properties. These derivatives are often synthesized through established organic reactions that target specific positions on the CHF core.

For example, cyanovinyl-substituted 2H-cyclohepta[b]furan-2-ones have been prepared using the Wittig reaction, the Knoevenagel condensation, and electrophilic substitution reactions. researchgate.net These methods allow for the introduction of the electron-withdrawing cyanovinyl group, which can significantly influence the electronic structure of the molecule.

The reaction of 2-chlorotropone (B1584700) with the sodium salts of diethyl malonate and sodium ethyl acetoacetate (B1235776) leads to the formation of 3-ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-one, respectively. clockss.orgmdpi.com These derivatives can then be converted to the parent unsubstituted 2H-cyclohepta[b]furan-2-one through hydrolysis and subsequent decarboxylation or deacetylation with concentrated sulfuric acid. clockss.org

Additionally, the reaction of tropone (B1200060) with dichloroketene, generated from dichloroacetyl chloride and triethylamine (B128534), yields 3-chloro-2H-cyclohepta[b]furan-2-one. clockss.org Tropone can also react with the anion of malononitrile (B47326) to ultimately produce 3-cyano-2H-cyclohepta[b]furan-2-imine after a series of steps including dehydrogenation and hydrolysis. clockss.org

Impact of Substituents on Electronic, Optical, and Electrochemical Characteristics

The introduction of various substituents onto the 2H-cyclohepta[b]furan-2-one framework has a profound effect on its electronic, optical, and electrochemical properties. These modifications are driven by the interplay between the electron-donating or electron-withdrawing nature of the substituents and the inherent electronic structure of the CHF core.

The presence of aryl groups at the 3- and 8-positions has been shown to significantly influence the electronic properties of CHFs. mdpi.com This substitution extends the π-conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption observed in UV/Vis spectroscopy. mdpi.com The electronic nature of these aryl groups dictates the specific optical and electrochemical characteristics. mdpi.com

Theoretical calculations and experimental data from cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have provided insights into these relationships. For 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, the redox potentials are influenced by the nature of the aryl substituents. mdpi.com Electron-donating groups and electron-withdrawing groups affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as predicted by Density Functional Theory (DFT) calculations. mdpi.com These compounds typically exhibit irreversible redox waves, indicating the formation of unstable cationic and anionic species under the experimental redox conditions. mdpi.com

Similarly, the introduction of a cyanovinyl group, an electron acceptor, leads to intramolecular charge-transfer (ICT) interactions between the 2H-cyclohepta[b]furan-2-one ring (the donor) and the cyanovinyl moiety. researchgate.net This ICT character is investigated through UV/Vis spectroscopy and theoretical calculations. researchgate.net Furthermore, these derivatives exhibit significant color changes under electrochemical reduction, highlighting their potential as electrochromic materials. researchgate.net

The table below summarizes the observed impact of different substituents on the properties of 2H-cyclohepta[b]furan-2-one derivatives based on available research data.

Substituent/DerivatizationObserved EffectsAnalytical Techniques
Aryl groups at 3- and 8-positionsExtended π-conjugation, bathochromic shift in absorption maxima, influenced HOMO/LUMO energy levels.UV/Vis Spectroscopy, CV, DPV, DFT Calculations. mdpi.com
Cyanovinyl groupIntramolecular charge-transfer (ICT) interactions, significant color change upon electrochemical reduction.UV/Vis Spectroscopy, CV, DPV, Theoretical Calculations. researchgate.net
Arylethynyl groups with TCNQFormation of donor-acceptor chromophores, multistep electrochemical reduction.UV/Vis Spectroscopy, CV, DPV. rsc.org

Exploration of Structure-Property Relationships within the CHF Class

The systematic modification of the 2H-cyclohepta[b]furan-2-one (CHF) structure has been instrumental in elucidating the relationships between molecular architecture and the resulting material properties. By strategically placing different functional groups at various positions on the CHF core, researchers can fine-tune the electronic and optical behavior of these compounds.

A key finding is that the introduction of aryl groups at both the 3- and 8-positions significantly impacts the electronic properties of the CHF system. mdpi.com This diaryl substitution leads to distinct optical and electrochemical characteristics that are dependent on the electronic nature of the attached aryl groups. mdpi.com This highlights a clear structure-property relationship where the extent of π-conjugation and the electron-donating or -withdrawing capacity of the substituents are primary determinants of the observed properties.

The functionalization of CHFs is not limited to aryl groups. The incorporation of other moieties, such as cyanovinyl groups, further underscores the tunability of this class of compounds. The resulting intramolecular charge-transfer interactions in these derivatives demonstrate how the electronic profile of the CHF core can be manipulated to create materials with specific optical responses. researchgate.net

Moreover, 2H-cyclohepta[b]furan-2-ones are valuable precursors for the synthesis of azulene (B44059) derivatives. mdpi.commdpi.comresearchgate.net The properties of the resulting azulenes are directly influenced by the substitution pattern of the initial CHF. This underscores the importance of understanding structure-property relationships in the CHF class, as it informs the rational design of more complex, functional molecules.

Applications of 2h Cyclohepta B Furan 2 Ones As Synthetic Intermediates

Precursors for the Synthesis of Azulene (B44059) Derivatives.researchgate.net

One of the most prominent applications of 2H-cyclohepta[b]furan-2-one derivatives is in the synthesis of azulenes, a class of bicyclic non-benzenoid aromatic hydrocarbons with a distinctive blue color and interesting electronic properties. researchgate.net CHFs serve as excellent starting materials for accessing a wide array of functionalized azulenes. researchgate.net

The conversion of 2H-cyclohepta[b]furan-2-ones to the azulene skeleton primarily proceeds through a mechanism known as an [8+2] cycloaddition reaction. mdpi.com This reaction typically involves the CHF acting as the 8π component and a suitable two-electron partner, such as an enamine or an enol ether. mdpi.com

The process begins with the cycloaddition of the electron-rich olefin to the cyclohepta[b]furan-2-one, forming a strained bridged-intermediate. researchgate.netmdpi.com This intermediate then undergoes a decarboxylation step to alleviate the ring strain, leading to the formation of an aminohydroazulene or a related intermediate. researchgate.netmdpi.com Subsequent elimination of an amine or alcohol from this intermediate yields the final aromatic azulene derivative. mdpi.com

The CHF framework allows for the introduction of various functional groups, which can then be carried through to the final azulene product. For instance, derivatives of CHFs can be synthesized with substituents at multiple positions. mdpi.com These functionalized CHFs can then participate in coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups, leading to the formation of diaryl-substituted azulene precursors. researchgate.netmdpi.com This methodology provides a powerful tool for creating novel azulene derivatives with tailored electronic and optical properties. mdpi.com The reaction of CHFs with enamines derived from different ketones also allows for the synthesis of azulenes with diverse substitution patterns. mdpi.com

Utility in the Total Synthesis of Natural Products.nih.gov

The structural motif of 2H-cyclohepta[b]furan-2-one is found within certain natural products, and the synthetic versatility of this scaffold has been harnessed in the total synthesis of such compounds. A notable example is the sesquiterpene lactone, Parthenium. nih.gov The core structure of Parthenium contains a hydro-cyclohepta[b]furan-2-one skeleton. nih.gov Synthetic strategies targeting these types of natural products can leverage the fundamental reactions of simpler CHFs to construct the complex, stereochemically rich core of the target molecule. Another related natural product is Xanthinin, which also features a hexahydro-2H-cyclohepta[b]furan-2-one backbone. nist.gov

Role in the Generation of Novel Heterocyclic Scaffolds

Beyond the synthesis of azulenes, the reactivity of the 2H-cyclohepta[b]furan-2-one ring system opens avenues for the creation of other novel heterocyclic structures. The electrophilic character of the furanone ring, particularly at the 3-position, allows for various substitution reactions. researchgate.net For example, reactions with sulfur ylides can lead to the formation of new sulfur-containing heterocyclic systems. researchgate.net Furthermore, the manipulation of substituents on the CHF core can lead to subsequent intramolecular reactions, paving the way for the construction of more complex, fused heterocyclic frameworks.

Molecular Interactions and Potential Bioactivity of Cyclohepta B Furan 2 One Systems As Research Probes

Investigation of Molecular Recognition and Binding Properties

Direct experimental studies on the molecular recognition and binding properties of 3-Isobutyryl-2H-cyclohepta[b]furan-2-one are not extensively documented in current scientific literature. However, the broader class of furanone-containing compounds has been the subject of such investigations, offering valuable insights into the potential interactions of the cyclohepta[b]furan-2-one scaffold.

The molecular architecture of this compound, featuring a planar heterocyclic core and a flexible isobutyryl group, suggests the capacity for a variety of non-covalent interactions. These include:

Hydrogen Bonding: The carbonyl groups of the furanone ring and the isobutyryl substituent can act as hydrogen bond acceptors, a critical feature for interaction with amino acid residues such as arginine, lysine, and asparagine within protein binding pockets.

π-π Stacking: The aromatic character of the cyclohepta[b]furan-2-one ring system allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The isobutyryl group provides a hydrophobic region that can engage with nonpolar pockets within a biological target.

Studies on other furanone derivatives have demonstrated their ability to interfere with biological signaling pathways, such as bacterial quorum sensing. For example, brominated furanones have been shown to be potent inhibitors of the quorum-sensing system in Pseudomonas aeruginosa. These molecules are thought to act as antagonists of LuxR-type proteins, which are key regulators of gene expression in response to cell density. This suggests that the furanone moiety can be recognized by specific bacterial proteins, displacing natural signaling molecules.

Furthermore, research on dibenzocyclohepta[b]furan derivatives has revealed their potential as antagonists for serotonin (B10506) 5-HT2A/2C receptors. nih.gov This indicates that the larger cyclohepta[b]furan scaffold can be accommodated within the binding sites of G-protein coupled receptors, a major class of drug targets. The specific nature of the substituent at the 3-position, in this case, an isobutyryl group, would be expected to modulate the binding affinity and selectivity for such receptors.

Theoretical Basis for Interaction with Biological Macromolecules

In the absence of direct experimental data, theoretical and computational methods provide a framework for understanding the potential interactions of this compound with biological macromolecules.

Molecular Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. While no specific docking studies have been published for this compound, studies on other furan (B31954) derivatives have successfully employed this method to identify potential enzyme inhibitors. For instance, furan-azetidinone hybrids have been docked into the active sites of bacterial enzymes like dihydrofolate reductase and enoyl reductase to predict their inhibitory potential. ijpronline.comijper.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ijpronline.comijper.org

A hypothetical docking study of this compound would likely show the carbonyl oxygen of the isobutyryl group and the furanone oxygen acting as key hydrogen bond acceptors. The fused ring system would likely participate in shape-complementarity and hydrophobic interactions within the binding site.

Density Functional Theory (DFT) Calculations:

DFT calculations have been applied to 3,8-diaryl-2H-cyclohepta[b]furan-2-ones to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com These properties are crucial in determining the reactivity of the molecule and its ability to participate in charge-transfer interactions, which can be important for binding to biological targets. The introduction of an electron-withdrawing isobutyryl group at the 3-position would be expected to influence the electron distribution across the cyclohepta[b]furan-2-one core, thereby affecting its interaction with electron-rich or electron-poor regions of a protein.

The following table summarizes the key molecular properties of the parent 2H-cyclohepta[b]furan-2-one, which form the basis for theoretical modeling of its derivatives.

PropertyValueSource
Molecular Formula C₉H₆O₂ nih.gov
Molecular Weight 146.14 g/mol nih.gov
XLogP3 1.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

These properties suggest that while the core scaffold has limited hydrogen bonding capability on its own, the introduction of the isobutyryl group in this compound would add another hydrogen bond acceptor site, potentially enhancing its binding affinity to biological targets.

Enzyme Modulation and Inhibition Potential as Research Areas

The potential for this compound and related compounds to act as enzyme modulators is a promising area of research. This is supported by the known biological activities of other furanone-containing molecules.

One notable example is the tetrasubstituted furanone derivative, DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone), which has been identified as a highly selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is a key target in the development of anti-inflammatory drugs. The selectivity of DFU for COX-2 over COX-1 is a critical feature, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. This highlights the potential of the furanone scaffold to be tailored for selective enzyme inhibition.

Furthermore, molecular docking studies on various furan derivatives have suggested their potential to inhibit a range of bacterial enzymes, including:

Dihydrofolate reductase (DHFR): Essential for nucleotide synthesis. ijpronline.comresearchgate.net

DNA gyrase: Involved in DNA replication. ijpronline.comresearchgate.net

Enoyl reductase: A key enzyme in fatty acid biosynthesis. ijper.org

While these studies were not conducted on the cyclohepta[b]furan-2-one system, they establish the furanone moiety as a viable pharmacophore for enzyme inhibition. The 3-isobutyryl substituent of the target compound could play a significant role in determining its specificity and potency against a particular enzyme.

A review of the literature also indicates that some derivatives of the parent 2H-cyclohepta[b]furan-2-one are known to possess inotropic properties, suggesting an effect on cardiac muscle contraction. mdpi.com This activity is likely mediated through the modulation of ion channels or enzymes involved in cardiac signaling pathways.

The following table summarizes the inhibitory activities of some furanone derivatives against various enzymes, providing a basis for speculating on the potential targets of this compound.

Furanone DerivativeTarget EnzymeActivity
DFUCyclooxygenase-2 (COX-2)Selective inhibitor
Furan-azetidinone hybridsDihydrofolate reductase (S. aureus)Potential inhibitor
Furan-azetidinone hybridsEnoyl reductase (E. coli)Potential inhibitor

Considerations for Scaffold Development in Chemical Biology Research

The 2H-cyclohepta[b]furan-2-one scaffold represents a versatile platform for the development of novel chemical probes. Its synthetic accessibility and the potential for functionalization at various positions make it an attractive starting point for creating libraries of compounds with diverse biological activities.

The synthesis of 3-acyl-2H-cyclohepta[b]furan-2-ones, such as the 3-acetyl and 3-ethoxycarbonyl derivatives, is well-established. clockss.org These compounds are typically prepared through the reaction of a 2-halotropone with the sodium salt of a β-keto ester or a malonic ester. clockss.org By analogy, this compound could be synthesized from 2-chlorotropone (B1584700) and the sodium salt of ethyl isobutyrylacetate.

One of the most significant applications of the cyclohepta[b]furan-2-one scaffold is its use as a precursor for the synthesis of azulenes. mdpi.com Azulenes are bicyclic aromatic hydrocarbons with a range of interesting electronic and optical properties, and some of their derivatives have shown promising pharmacological activities. The ability to convert cyclohepta[b]furan-2-ones into azulenes through reactions with enamines or silyl (B83357) enol ethers opens up a vast chemical space for exploration. rsc.org

For the development of chemical probes, the 3-isobutyryl group could be modified to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, or photo-crosslinking moieties to facilitate target identification studies. The isobutyryl group itself provides a handle for further chemical elaboration, allowing for the exploration of structure-activity relationships.

Future Research Directions and Perspectives on 3 Isobutyryl 2h Cyclohepta B Furan 2 One

Development of Novel and Green Synthetic Pathways

The predominant and most established method for synthesizing the 2H-cyclohepta[b]furan-2-one core involves the reaction of a tropone (B1200060) derivative, typically 2-chlorotropone (B1584700), with an active methylene (B1212753) compound in the presence of a base like sodium ethoxide. mdpi.comclockss.org This reaction proceeds via a nucleophilic attack of the active methylene carbanion on the tropone ring, followed by an intramolecular cyclization and elimination to form the fused furanone ring system.

Future research could adapt this classical approach for the specific synthesis of 3-Isobutyryl-2H-cyclohepta[b]furan-2-one . This would likely involve the condensation of 2-chlorotropone with an isobutyryl-substituted active methylene compound, such as ethyl isobutyrylacetate.

Reactant 1 Reactant 2 Proposed Base/Solvent Anticipated Product
2-ChlorotroponeEthyl isobutyrylacetateSodium Ethoxide / EthanolThis compound

Beyond traditional methods, a significant future direction lies in developing greener synthetic routes. rsc.org This could involve:

Microwave-Assisted Synthesis : Exploring microwave irradiation to accelerate the condensation reaction, potentially reducing reaction times and improving yields, a technique that has proven effective for other furan-2(3H)-one derivatives. rsc.org

Alternative Starting Materials : Investigating the use of bio-based platform chemicals derived from sources like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (5-HMF) could provide more sustainable pathways. nih.gov

Catalytic Approaches : Developing catalytic, atom-economical processes, such as acid-catalyzed ring transformations or domino reactions, could minimize waste and avoid the use of stoichiometric bases. researchgate.net

Flow Chemistry : Implementing continuous flow reactors could offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes.

Another innovative but less common approach that warrants exploration is flash vacuum pyrolysis (FVP), which has been used to convert certain phenol (B47542) derivatives into the 2H-cyclohepta[b]furan-2-one skeleton. bohrium.com Adapting this for a precursor bearing the necessary isobutyryl functionality could represent a novel, solvent-free synthetic strategy.

Advanced Functionalization and Derivatization Strategies

The 2H-cyclohepta[b]furan-2-one scaffold offers multiple sites for functionalization, with the 3-position being particularly reactive toward electrophiles. mdpi.comoup.com However, recent advances have demonstrated effective methods for modifying the seven-membered ring as well, opening up a wide design space for novel derivatives of This compound .

Future work should focus on leveraging these known reactions to build a library of unique analogues. Key strategies include:

Functionalization of the Seven-Membered Ring : A promising strategy involves the synthesis of an 8-hydroxy precursor, which can be converted to an 8-triflate. oup.comoup.com This triflate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the 8-position. mdpi.comoup.comoup.com Applying this to an isobutyryl-containing scaffold could yield novel 3-isobutyryl-8-aryl-2H-cyclohepta[b]furan-2-ones.

Direct C-H Functionalization : Exploring modern C-H activation/functionalization reactions on the seven-membered ring would be a highly innovative and efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Modification of the Isobutyryl Group : The ketone of the isobutyryl group itself is a reactive handle. It can be targeted for reactions such as reduction to a secondary alcohol, conversion to an oxime, or use in Wittig-type olefination reactions to further extend the molecular framework.

The following table outlines potential derivatization pathways for future exploration.

Starting Material Reagent/Reaction Type Target Position Potential Product Class Reference for Strategy
8-Hydroxy-3-isobutyryl-CHFTriflic Anhydride, then Ar-B(OH)₂ / Pd Catalyst8-position8-Aryl-3-isobutyryl derivatives oup.com, oup.com, mdpi.com
3-Isobutyryl-CHFN-Iodosuccinimide (NIS)3-position (iodination of other positions possible)Halogenated precursors for cross-coupling mdpi.com
3-Isobutyryl-CHFDimethyl sulfide (B99878) ditriflate3-position (sulfonium salt formation)Precursors for sulfur-containing derivatives researchgate.net
3-Isobutyryl-CHFNaBH₄Isobutyryl C=OSecondary alcohol derivativesGeneral Ketone Chemistry
3-Isobutyryl-CHFVilsmeier-Haack or Friedel-Crafts reagentsSeven-membered ringFormylated or acylated derivatives researchgate.net

In-depth Mechanistic Investigations of Reactivity and Transformations

The most prominent transformation of 2H-cyclohepta[b]furan-2-ones is their conversion into azulene (B44059) derivatives via cycloaddition reactions. mdpi.comnih.gov A deep understanding of how the 3-isobutyryl substituent influences these reactions is a critical area for future research.

The key transformation to investigate is the [8+2] cycloaddition . This reaction typically occurs with electron-rich alkenes, such as enamines and enol ethers. mdpi.comnih.gov The generally accepted mechanism involves:

An initial [8+2] cycloaddition between the 8π system of the heteroazulene and the 2π system of the alkene. mdpi.com

Formation of a strained bridged intermediate. mdpi.com

Decarboxylation (loss of CO₂) to relieve strain. mdpi.com

Elimination of a small molecule (e.g., an alcohol or amine) to yield the final, aromatized azulene ring system. mdpi.com

Future mechanistic studies on This compound should focus on:

Kinetic Studies : Comparing the reaction rates of the 3-isobutyryl derivative with 3-acetyl or 3-ethoxycarbonyl analogues in cycloaddition reactions. This would clarify the electronic and steric effects of the isobutyryl group on the reaction barrier.

Regioselectivity : Investigating how the isobutyryl group directs the cycloaddition with unsymmetrical enamines or vinyl ethers.

Competing Pathways : Electron-deficient olefins have been shown to favor [4+2] cycloaddition at the seven-membered ring. bohrium.com A systematic study is needed to determine the crossover point between [8+2] and [4+2] reactivity for the 3-isobutyryl derivative with a range of electronically diverse alkenes.

Spectroscopic Trapping of Intermediates : Utilizing low-temperature NMR or advanced mass spectrometry techniques to detect or trap the proposed strained cycloaddition intermediates, providing direct evidence for the reaction mechanism.

Exploration of Unconventional Molecular Applications

While the primary use of 2H-cyclohepta[b]furan-2-ones is as synthetic precursors for azulenes, the intrinsic properties of the scaffold itself remain underexplored. mdpi.comnih.gov Future research should venture beyond this paradigm to uncover novel applications for This compound .

Potential areas for exploration include:

Organic Electronics : The extended π-system and inherent dipolar character of the heteroazulene core are desirable features for organic electronic materials. mdpi.com By synthesizing derivatives with electron-donating and -withdrawing groups at different positions of the 3-isobutyryl scaffold, it may be possible to tune the HOMO/LUMO energy levels for applications in organic field-effect transistors (OFETs) or as components in organic photovoltaics (OPVs).

Fluorescent Probes and Sensors : Some related furotropone systems have shown promising fluorescence properties, including selective sensing of metal ions like Fe³⁺. researchgate.net The 3-isobutyryl derivative could be functionalized with specific ionophores or binding sites to create novel chemosensors where the binding event modulates the fluorescence output.

Bioactive Compounds : Functionalized 2H-cyclohepta[b]furan-2-ones have been reported to possess inotropic (heart-contracting) character. mdpi.comresearchgate.net The unique substitution pattern of the 3-isobutyryl compound could lead to novel biological activities. A research program focused on screening this compound and its derivatives against various biological targets could uncover unforeseen therapeutic potential.

Chiroptical Materials : The introduction of chiral centers, either through asymmetric synthesis or by derivatizing the core with chiral appendages, could lead to materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL), which is highly sought after for advanced display technologies.

Computational Design and Prediction of Novel Analogues with Desired Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before their synthesis, saving significant time and resources. mdpi.comrsc.org DFT has already been used to scrutinize the electronic structure, redox potentials, and optical properties of related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.comresearchgate.net

A forward-looking research program would heavily integrate computational design to guide the synthesis of novel analogues of This compound with specific, tailored properties.

A proposed computational workflow could include the following steps:

Step Computational Method Objective Target Properties
1. Baseline Calculation DFT (e.g., B3LYP/6-311G**)Establish the ground state geometry and electronic properties of the parent 3-isobutyryl compound.HOMO/LUMO energies, dipole moment, electrostatic potential map.
2. Virtual Library Generation In-silico modificationCreate a library of virtual analogues by adding various substituents (e.g., -NO₂, -NMe₂, -CF₃, -OMe) at key positions (e.g., 6, 8).N/A
3. High-Throughput Screening DFT / Semi-empirical methodsRapidly calculate the key properties for all virtual analogues.Electronic bandgap, predicted absorption maxima.
4. Advanced Property Prediction Time-Dependent DFT (TD-DFT)Accurately predict the UV-Vis absorption and emission spectra for the most promising candidates identified in Step 3.λ_max (absorption), λ_em (emission), oscillator strengths.
5. Mechanistic Pathway Analysis Transition State SearchingModel the reaction pathways for key transformations (e.g., [8+2] cycloaddition) to predict reactivity and selectivity.Activation energy barriers, reaction thermodynamics.

This integrated computational-experimental approach would enable the rational design of novel materials, moving from serendipitous discovery to targeted synthesis of functional molecules based on the versatile This compound scaffold.

Q & A

What are the key synthetic methodologies for 3-Isobutyryl-2H-cyclohepta[b]furan-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis of 3-acyl-substituted 2H-cyclohepta[b]furan-2-ones typically involves cyclization strategies or functional group transformations. For example, analogous compounds like 3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one are synthesized via acid-catalyzed cyclization of keto-acids or esterification of intermediates under reflux conditions . To optimize yield, control reaction temperature (e.g., 80–100°C in 1,4-dioxane) and use catalysts like p-toluenesulfonic acid. Monitoring via TLC and adjusting stoichiometry of acylating agents (e.g., isobutyryl chloride) can mitigate side reactions such as over-acylation.

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Answer:

  • NMR: In 1H^1H NMR, the furan ring protons appear as multiplets at δ 6.5–7.5 ppm, while the isobutyryl group shows a septet for the methine proton (δ ~2.5–3.0 ppm) and doublets for methyl groups (δ ~1.2 ppm) . 13C^{13}C NMR should reveal carbonyl signals at ~170 ppm (furanone) and ~210 ppm (isobutyryl).
  • IR: Key peaks include C=O stretches (~1750 cm1^{-1}) and furan C-O-C (~1250 cm1^{-1}) .
  • MS: Expect a molecular ion peak (M+^+) at m/z 220–230, with fragmentation patterns indicating loss of CO or isobutyryl groups .

What computational methods are suitable for predicting the aromaticity of this compound?

Answer:
Non-benzenoid aromaticity in oxaazulanones can be assessed using nucleus-independent chemical shift (NICS) calculations and anisotropy of the induced current density (ACID) plots. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can quantify π-electron delocalization in the fused seven-membered and furan rings. Compare results with known aromatic systems like azulene to validate findings .

How should researchers resolve contradictions in historical data on the reactivity of 3-acyl-2H-cyclohepta[b]furan-2-ones?

Answer:
Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). For example, early studies reported poor electrophilic substitution in polar aprotic solvents, but recent work shows improved reactivity using ionic liquid media. Replicate experiments with controlled parameters (e.g., solvent, catalyst loadings) and employ advanced analytical tools (e.g., in-situ FTIR) to track intermediate formation .

What kinetic considerations are critical for studying the thermal stability of this compound?

Answer:
Thermal degradation studies should use thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products. Kinetic rate constants can be derived via Arrhenius plots under inert atmospheres. Note that substituents like the isobutyryl group may stabilize the furanone ring via steric hindrance, reducing reactivity compared to unsubstituted analogs .

How can X-ray crystallography validate the stereoelectronic effects of the isobutyryl substituent?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths and angles, revealing steric strain or hyperconjugation effects. For instance, the dihedral angle between the isobutyryl group and the furanone ring can indicate conjugation efficiency. Submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC) for validation and comparison with analogs like 3-(methoxycarbonyl) derivatives .

What strategies mitigate racemization in enantioselective synthesis of this compound derivatives?

Answer:
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Low-temperature reactions (< –20°C) in non-polar solvents (e.g., hexane) minimize epimerization .

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